Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate
Description
Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a methoxy group at position 5 and an ethyl ester at position 2. This scaffold is pivotal in medicinal chemistry due to its versatility in drug design. It is synthesized via a condensation reaction between ethyl thioglycolate and 2-fluoro-5-methoxybenzaldehyde under basic conditions, yielding the ester intermediate (I), which is further hydrolyzed to the carboxylic acid (II) for derivatization into amides or alkylated analogs . Its structural simplicity and modifiable positions make it a template for developing kinase inhibitors, antiviral agents, and anticancer compounds.
Properties
IUPAC Name |
ethyl 5-methoxy-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3S/c1-3-15-12(13)11-7-8-6-9(14-2)4-5-10(8)16-11/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXKYFARHLNLDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=CC(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate typically involves the reaction of 5-methoxybenzo[b]thiophene-2-carboxylic acid with ethanol in the presence of a catalyst. One common method includes the use of p-toluenesulfonic acid in toluene as a catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted benzothiophene derivatives.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate exhibits a range of pharmacological properties that make it a valuable compound in drug development:
- Antimicrobial Activity : Research indicates that derivatives of this compound have shown promising antibacterial properties against various strains, including Staphylococcus aureus. This suggests potential applications in developing new antibiotics.
- Anticancer Properties : Recent studies have identified this compound as a candidate for anticancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a focus for developing novel cancer treatments. For instance, in vivo studies demonstrated that derivatives significantly reduced tumor mass compared to standard treatments like 5-fluorouracil (5-FU) .
- Anti-inflammatory Effects : this compound has been evaluated for its anti-inflammatory properties. Studies indicate that it can reduce inflammation markers, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Studies
Several case studies highlight the effectiveness of this compound in experimental settings:
Mechanism of Action
The mechanism of action of Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, benzothiophene derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzo[b]thiophene Core
Ethyl 5-Hydroxy-4,7-dioxo-3-phenylbenzo[b]thiophene-2-carboxylate ()
- Structural Differences : Incorporates hydroxyl, dioxo, and phenyl groups at positions 3, 4, 5, and 5.
- Properties : Higher polarity due to hydroxyl and ketone groups, evidenced by IR peaks at 1774 cm⁻¹ (C=O) and melting points (174–178°C).
- Synthesis : Derived from acetylated precursors via boron trifluoride-mediated reactions, contrasting with the methoxy compound’s base-catalyzed condensation .
Ethyl 3-Benzoylamino-5-[(1H-imidazol-4-yl-methyl)-amino]-benzo[b]thiophene-2-carboxylate ()
Heterocycle Modifications
Ethyl 5-Aminobenzo[b]selenophene-2-carboxylate ()
- Structural Differences : Selenium replaces sulfur in the thiophene ring, increasing polarizability and redox activity.
- Impact: Selenophene derivatives often exhibit enhanced biological activity due to selenium’s electronegativity and larger atomic radius .
Thieno[3,2-b]thiophene Derivatives ()
Pharmacological Derivatives
Ethyl 5-(6-(3-Chloropropoxy)-7-methoxyquinazolin-4-ylamino)benzo[b]thiophene-2-carboxylate ()
- Structural Differences : Quinazoline substituent at position 5 enhances antitumor activity (93% yield, >270°C mp).
- Activity : Acts as a Gefitinib analog, targeting tyrosine kinases, unlike the simpler methoxy ester .
5-Methoxybenzothiophene-2-Carboxamides ()
Physicochemical and Spectral Properties
Biological Activity
Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate is a compound belonging to the thiophene family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Overview of Thiophene Derivatives
Thiophene derivatives, including this compound, are known for their broad spectrum of biological activities. These compounds have demonstrated antimicrobial, anti-inflammatory, analgesic, antihypertensive, and antitumor properties . The structural features of thiophenes contribute significantly to their pharmacological effects.
Biological Activities
- Antimicrobial Activity : this compound exhibits potent antimicrobial properties. Studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains. For instance, a derivative with a similar structure showed minimal inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli as low as 4 µg/mL .
- Anti-inflammatory Effects : The compound has been recognized for its anti-inflammatory activity. Thiophene derivatives are often evaluated for their ability to reduce inflammation in various models. The presence of specific functional groups in this compound may enhance its efficacy in modulating inflammatory pathways .
- Antitumor Potential : Recent research indicates that thiophene-based compounds can induce apoptosis in cancer cells. This compound has shown promise as an apoptosis-inducing agent in breast cancer cell lines . The mechanism involves the activation of caspases and subsequent cell cycle arrest.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thiophene derivatives often act as enzyme inhibitors, which is crucial for their antimicrobial and anticancer activities. For example, they may inhibit bacterial enzymes essential for cell wall synthesis or cancer cell proliferation pathways .
- Modulation of Signaling Pathways : These compounds can influence various cellular signaling pathways, including those involved in inflammation and apoptosis. The modulation of NF-kB and MAPK pathways has been observed in related studies .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a notable reduction in bacterial viability at low concentrations .
Case Study 2: Anti-cancer Properties
In vitro studies on breast cancer cells demonstrated that this compound induced apoptosis through the activation of intrinsic apoptotic pathways. This was evidenced by increased levels of cleaved caspase-3 and PARP .
Data Table: Biological Activities of this compound
Q & A
Q. Key Considerations :
- Use anhydrous solvents and inert atmospheres to avoid hydrolysis.
- Monitor reaction progress via TLC and confirm purity via NMR (1H/13C ) and mass spectrometry .
Basic: How is the structure and purity of this compound confirmed?
Methodological Answer:
- Analytical Techniques :
Q. Key Advantages :
- Reduced steps (vs. traditional 5-step protocols).
- Broad substrate scope for tailoring electronic properties .
Advanced: How is thermal decomposition analyzed, and what mechanistic insights are derived?
Methodological Answer:
- DSC Analysis :
- Mechanistic Insight :
Safety Note : Large-scale syntheses should avoid temperatures >100°C to prevent exothermic runaway reactions .
Advanced: How are structure-activity relationships (SAR) evaluated for biological applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
